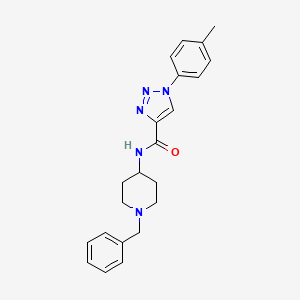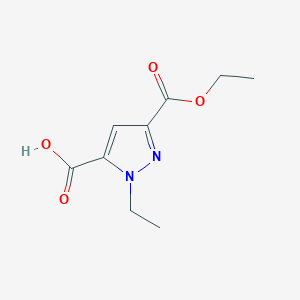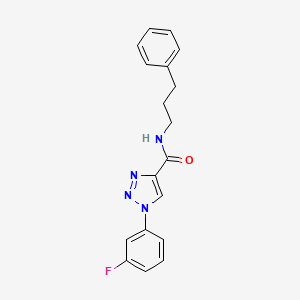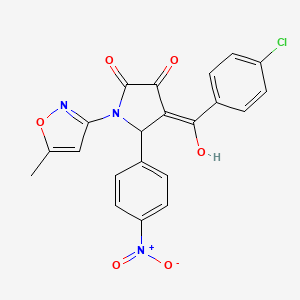![molecular formula C15H17N7O2 B2940766 6-(4-(2-甲基吡唑并[1,5-a]哒嗪-4-基)哌嗪-1-基)嘧啶-2,4(1H,3H)-二酮 CAS No. 2320955-18-6](/img/structure/B2940766.png)
6-(4-(2-甲基吡唑并[1,5-a]哒嗪-4-基)哌嗪-1-基)嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione” is a derivative of methylpyrazolo[1,5-a]pyrazine . It is a part of a family of pyrazolo[1,5-a]pyrimidines (PPs), which have been identified as strategic compounds for optical applications .
Synthesis Analysis
Methylpyrazolo[1,5-a]pyrazine-4-carboxylates, which are structurally related to the compound , were synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines at elevated pressure . The synthesis involved conversion via nitrile intermediates to the corresponding amidoximes and amidines .Molecular Structure Analysis
The InChI code for a structurally similar compound, 2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, is 1S/C7H9N3O/c1-5-4-6-7(11)8-2-3-10(6)9-5/h4H,2-3H2,1H3,(H,8,11) .Chemical Reactions Analysis
The synthesis of the structurally related methylpyrazolo[1,5-a]pyrazine-4-carboxylates involved cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate .科学研究应用
Fluorescent Probes for Bioimaging
This compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which have been identified as strategic compounds for optical applications. They are particularly useful as fluorescent probes for bioimaging due to their tunable photophysical properties. These properties allow for the study of intracellular processes and can be used in the design of solid-state emitters .
Chemosensors
The structural diversity and presence of heteroatoms make these compounds potential chelating agents for ions. This characteristic is beneficial for developing chemosensors that can detect the presence of specific ions or molecules within biological or environmental samples .
Organic Light-Emitting Devices (OLEDs)
Due to their solid-state emission intensities, pyrazolo[1,5-a]pyrimidines can be utilized in the development of OLEDs. These devices are used in various applications, including displays and lighting, where energy-efficient and high-quality light emission is required .
Photodynamic Therapy
The compound’s ability to absorb and emit light makes it a candidate for use in photodynamic therapy (PDT). In PDT, light-sensitive compounds are activated by light to produce a therapeutic effect, such as killing cancer cells or bacteria .
Synthetic Methodology Research
The simpler and greener synthetic methodology of these compounds, as compared to other fluorophores, makes them an interesting subject for research in synthetic chemistry. Studying their synthesis could lead to more environmentally friendly production methods for similar compounds .
Materials Science
The stability and photophysical properties of pyrazolo[1,5-a]pyrimidines make them suitable for materials science applications. They can be used to create materials with specific optical properties for use in technology and research .
Sensing and Detection Technologies
These compounds’ fluorescent properties can be exploited in sensing technologies. They can be designed to change their emission properties in response to external stimuli, making them useful for detecting changes in their environment .
Drug Discovery
The compound’s structural features and potential biological interactions make it a molecule of interest in drug discovery. It could serve as a lead compound or a scaffold for the development of new therapeutic agents .
作用机制
While the specific mechanism of action for the compound “6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione” is not mentioned in the retrieved papers, related compounds such as pyrazolo[1,5-a]pyrazine-4-carboxamides are claimed as modulators of the integrated stress pathway, playing an important role in the treatment of inflammatory, musculoskeletal, metabolic, and oncological diseases .
未来方向
The future directions for research on this compound could involve further exploration of its potential applications in the field of optical applications, given the promising characteristics of related pyrazolo[1,5-a]pyrimidines . Additionally, the synthesis methods could be refined and expanded to construct new heteryl-containing derivatives .
属性
IUPAC Name |
6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2/c1-10-8-11-14(16-2-3-22(11)19-10)21-6-4-20(5-7-21)12-9-13(23)18-15(24)17-12/h2-3,8-9H,4-7H2,1H3,(H2,17,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPLAMPHHWOUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate](/img/structure/B2940684.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)

![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide](/img/structure/B2940689.png)


![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2940697.png)
![Benzyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2940698.png)

![6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2940703.png)
![2-((4-fluorophenyl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2940704.png)

![5-bromo-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2940706.png)